![molecular formula C16H8ClNO3S B14320312 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione CAS No. 106327-99-5](/img/structure/B14320312.png)
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a dione structure, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-5H-benzo[a]phenothiazin-5-one with suitable reagents to introduce the hydroxyl and dione functionalities . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound with a similar tricyclic structure.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
106327-99-5 |
|---|---|
Fórmula molecular |
C16H8ClNO3S |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
6-chloro-5-hydroxy-12H-benzo[a]phenothiazine-1,4-dione |
InChI |
InChI=1S/C16H8ClNO3S/c17-13-15(21)12-9(20)6-5-8(19)11(12)14-16(13)22-10-4-2-1-3-7(10)18-14/h1-6,18,21H |
Clave InChI |
RRVVFVWNNQOHIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C(=C(C4=C3C(=O)C=CC4=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
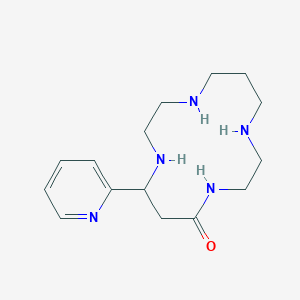
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
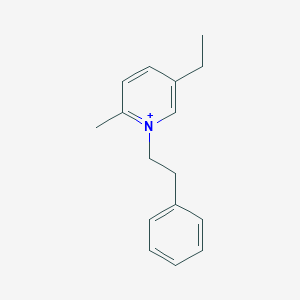
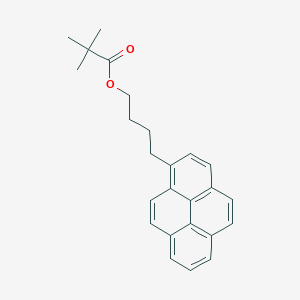
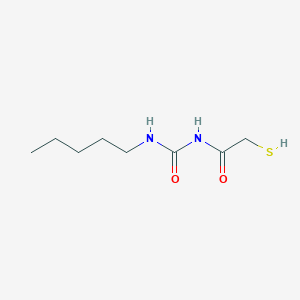

![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
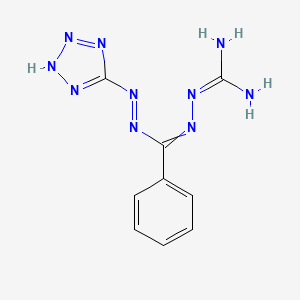

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
